molecular formula C10H16N2S2 B13223795 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine

4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine

Cat. No.: B13223795
M. Wt: 228.4 g/mol
InChI Key: JWHVTCQJSCFCGV-UHFFFAOYSA-N
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Description

4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is a chemical compound that features a thiazole ring and a piperidine ring connected via a sulfanyl-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with piperidine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process would likely involve optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl-methyl linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}piperidine is unique due to its specific combination of a thiazole ring and a piperidine ring connected via a sulfanyl-methyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

4-methyl-2-(piperidin-4-ylmethylsulfanyl)-1,3-thiazole

InChI

InChI=1S/C10H16N2S2/c1-8-6-13-10(12-8)14-7-9-2-4-11-5-3-9/h6,9,11H,2-5,7H2,1H3

InChI Key

JWHVTCQJSCFCGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2CCNCC2

Origin of Product

United States

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